molecular formula C10H12F3NO B15315048 1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine

1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B15315048
M. Wt: 219.20 g/mol
InChI Key: HOXQOPOQOCEPEL-UHFFFAOYSA-N
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Description

1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group attached to a phenyl ring

Preparation Methods

The synthesis of 1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the trifluoromethylation of a methoxy-substituted phenyl ring, followed by the introduction of an ethan-1-amine group. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine can be compared with similar compounds such as:

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3NO/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-6H,14H2,1-2H3

InChI Key

HOXQOPOQOCEPEL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)OC)N

Origin of Product

United States

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